

Application Note: A Proposed Multi-Step Synthesis of Diphenylacetic Acid from Benzilic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetic Acid*

Cat. No.: *B15547606*

[Get Quote](#)

This document outlines a detailed protocol for a proposed multi-step synthesis of **diphenylacetic acid**, starting from benzilic acid. This route involves the protection of the carboxylic acid moiety, reduction of the tertiary alcohol, and subsequent deprotection to yield the final product. The described methodology is based on established organic chemistry principles and may serve as a foundational procedure for researchers.

Introduction

Diphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. While numerous methods exist for its preparation, this application note details a specific, albeit less common, synthetic pathway starting from benzilic acid. This multi-step approach is presented for research and development purposes and may require optimization for specific laboratory conditions.

Reaction Scheme

The overall proposed transformation from benzilic acid to **diphenylacetic acid** is depicted in the following multi-step scheme:

- Step 1: Esterification: Protection of the carboxylic acid group of benzilic acid as a methyl ester.
- Step 2: Reduction: Reduction of the tertiary hydroxyl group of the methyl benzilate.

- Step 3: Hydrolysis: Deprotection of the methyl ester to yield **diphenylacetic acid**.

Experimental Protocols

3.1. Step 1: Synthesis of Methyl Benzilate

This procedure details the esterification of benzilic acid to form methyl benzilate.

- To a solution of benzilic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl benzilate.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl benzilate.

3.2. Step 2: Synthesis of Methyl Diphenylacetate

This protocol describes the reduction of the tertiary alcohol in methyl benzilate.

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl benzilate (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of a suitable reducing agent, such as a borane complex (e.g., borane-tetrahydrofuran complex, 2-3 equivalents), to the stirred solution.

- Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude methyl diphenylacetate.
- Purify the product by column chromatography on silica gel.

3.3. Step 3: Synthesis of **Diphenylacetic Acid**

This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

- Dissolve methyl diphenylacetate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
- Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
- Acidify the aqueous layer to a pH of approximately 2 with cold 1M HCl.
- The **diphenylacetic acid** will precipitate out of the solution.

- Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the described synthetic route. Yields are illustrative and may vary based on experimental conditions.

Step	Reactant	Molar Mass (g/mol)	Equivalents	Product	Molar Mass (g/mol)	Theoretical Yield (g)	% Yield (Illustrative)
1	Benzilic Acid	228.24	1.0	Methyl Benzilate	242.27	10.62	90%
2	Methyl Benzilate	242.27	1.0	Methyl Diphenyl acetate	226.27	8.42	80%
3	Methyl Diphenyl acetate	226.27	1.0	Diphenyl acetic Acid	212.24	7.42	95%
Assuming 10g of Benzilic Acid as the starting material.							

Visualization

The following diagram illustrates the experimental workflow for the synthesis of **diphenylacetic acid** from benzilic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Diphenylacetic Acid**.

- To cite this document: BenchChem. [Application Note: A Proposed Multi-Step Synthesis of Diphenylacetic Acid from Benzilic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15547606#step-by-step-synthesis-of-diphenylacetic-acid-from-benzilic-acid\]](https://www.benchchem.com/product/b15547606#step-by-step-synthesis-of-diphenylacetic-acid-from-benzilic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com